molecular formula C21H29N3O5 B8640149 (6-Methoxy-4-oxo-7-(piperidin-4-ylmethoxy)quinazolin-3(4H)-yl)methyl pivalate

(6-Methoxy-4-oxo-7-(piperidin-4-ylmethoxy)quinazolin-3(4H)-yl)methyl pivalate

Cat. No.: B8640149
M. Wt: 403.5 g/mol
InChI Key: UDQOUIKKIADMCY-UHFFFAOYSA-N
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Description

(6-Methoxy-4-oxo-7-(piperidin-4-ylmethoxy)quinazolin-3(4H)-yl)methyl pivalate is a useful research compound. Its molecular formula is C21H29N3O5 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

[6-methoxy-4-oxo-7-(piperidin-4-ylmethoxy)quinazolin-3-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C21H29N3O5/c1-21(2,3)20(26)29-13-24-12-23-16-10-18(17(27-4)9-15(16)19(24)25)28-11-14-5-7-22-8-6-14/h9-10,12,14,22H,5-8,11,13H2,1-4H3

InChI Key

UDQOUIKKIADMCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCC3CCNCC3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-6-methoxy-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (2.32 g, 4.6 mmol) in methylene chloride (23 ml) containing TFA (5 ml) was stirred at ambient temperature for 1 hour. The volatiles were removed under vacuum. The residue was partitioned between ethyl acetate and sodium hydrogen carbonate. The organic solvent was removed under vacuum and the residue was filtered. The precipitate was washed with water, and dried under vacuum. The solid was azeotroped with toluene and dried under vacuum to give 6-methoxy-7-(piperidin-4-ylmethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (1.7 g, 92%).
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5 mL
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23 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 6-methoxy-7-(piperidin-4-ylmethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one hydrochloride (34 g, 84 mmol), (prepared as described for the starting material in Example 12), in water cooled at 0° C. was added 1N sodium hydroxide until the mixture was at pH8. The solution was extracted with trichloromethane and the organic layer was dried (MgSO4), filtered and evaporated to give 6-methoxy-7-(piperidin-4-ylmethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (29 g).
Name
6-methoxy-7-(piperidin-4-ylmethoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one hydrochloride
Quantity
34 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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Quantity
0 (± 1) mol
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